molecular formula C15H19F3N2 B12543620 Benzonitrile, 4-(butylpropylamino)-2-(trifluoromethyl)- CAS No. 821776-95-8

Benzonitrile, 4-(butylpropylamino)-2-(trifluoromethyl)-

Cat. No.: B12543620
CAS No.: 821776-95-8
M. Wt: 284.32 g/mol
InChI Key: XHKWEJMFJOPULR-UHFFFAOYSA-N
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Description

Benzonitrile, 4-(butylpropylamino)-2-(trifluoromethyl)-: is an organic compound that features a benzonitrile core substituted with a butylpropylamino group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 4-(butylpropylamino)-2-(trifluoromethyl)- typically involves multiple steps:

    Nitration and Reduction: The initial step involves the nitration of a suitable aromatic precursor to introduce the nitro group, followed by reduction to form the corresponding amine.

    Substitution Reaction: The amine is then subjected to a substitution reaction with a butylpropyl halide to introduce the butylpropylamino group.

Industrial Production Methods

In an industrial setting, the production of Benzonitrile, 4-(butylpropylamino)-2-(trifluoromethyl)- may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-(butylpropylamino)-2-(trifluoromethyl)-: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

Benzonitrile, 4-(butylpropylamino)-2-(trifluoromethyl)-: has several scientific research applications:

    Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Agrochemicals: Its properties may be leveraged in the development of new pesticides or herbicides.

    Materials Science: The trifluoromethyl group imparts unique physical and chemical properties, making the compound useful in the development of advanced materials.

Mechanism of Action

The mechanism by which Benzonitrile, 4-(butylpropylamino)-2-(trifluoromethyl)- exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The butylpropylamino group may facilitate binding to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Benzonitrile, 4-(butylpropylamino)-2-(trifluoromethyl)-: can be compared with other similar compounds such as:

    Benzonitrile, 4-(butylamino)-2-(trifluoromethyl)-: Lacks the propyl group, which may affect its binding affinity and biological activity.

    Benzonitrile, 4-(propylamino)-2-(trifluoromethyl)-: Lacks the butyl group, potentially altering its chemical properties and applications.

    Benzonitrile, 4-(butylpropylamino)-2-(methyl)-: Substitutes the trifluoromethyl group with a methyl group, which can significantly change its reactivity and applications.

The uniqueness of Benzonitrile, 4-(butylpropylamino)-2-(trifluoromethyl)- lies in the combination of the butylpropylamino and trifluoromethyl groups, which impart distinct chemical and biological properties.

Properties

CAS No.

821776-95-8

Molecular Formula

C15H19F3N2

Molecular Weight

284.32 g/mol

IUPAC Name

4-[butyl(propyl)amino]-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C15H19F3N2/c1-3-5-9-20(8-4-2)13-7-6-12(11-19)14(10-13)15(16,17)18/h6-7,10H,3-5,8-9H2,1-2H3

InChI Key

XHKWEJMFJOPULR-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCC)C1=CC(=C(C=C1)C#N)C(F)(F)F

Origin of Product

United States

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